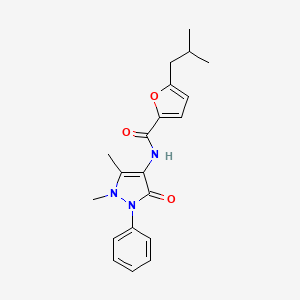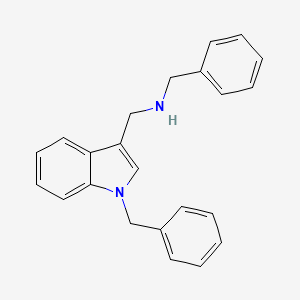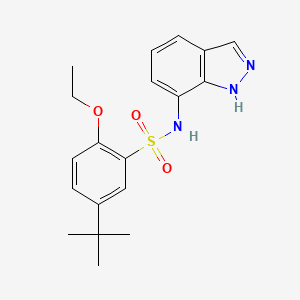
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazolone core, and a tetraazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole derivatives and pyrazolone precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, hydrazines, and azides, with catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its combination of a benzodioxole ring, pyrazolone core, and tetraazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10N6O3 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one |
InChI |
InChI=1S/C13H10N6O3/c1-7-9(12(20)19(16-7)13-14-17-18-15-13)4-8-2-3-10-11(5-8)22-6-21-10/h2-5H,6H2,1H3,(H,14,15,17,18)/b9-4+ |
InChI Key |
LHQYVGIGVHAPET-RUDMXATFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C4=NNN=N4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063299.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063303.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063306.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11063314.png)
![1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11063321.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11063323.png)
![N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide](/img/structure/B11063328.png)



![4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11063342.png)

![5-(4-methoxyphenyl)-11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11063350.png)
![2,4-difluorophenyl ({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)sulfamate](/img/structure/B11063359.png)
